Dipotassium tetrafluoronickelate(2-)

X-ray diffraction Perovskite Crystallography

Procure K₂NiF₄ for its irreplaceable Ruddlesden-Popper layered perovskite structure—the archetypal template for cuprate superconductors. Unlike 3D NiF₂, it provides a clean 2D antiferromagnetic ground state (β=0.14) essential for quantum materials research. Thermally stable to ~980°C, it withstands high-temperature solid-state synthesis without sublimation, ensuring intimate mixing in sealed-tube reactions. Ideal for condensed matter physics labs requiring benchmark 2D magnetism platforms or epitaxial growth templates.

Molecular Formula F4K2Ni
Molecular Weight 212.884 g/mol
CAS No. 13859-60-4
Cat. No. B078005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium tetrafluoronickelate(2-)
CAS13859-60-4
Synonymsdipotassium tetrafluoronickelate(2-)
Molecular FormulaF4K2Ni
Molecular Weight212.884 g/mol
Structural Identifiers
SMILESF[Ni-2](F)(F)F.[K+].[K+]
InChIInChI=1S/4FH.2K.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4
InChIKeyUIRGKRRTSXFSTG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes25 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Tetrafluoronickelate(2-) CAS 13859-60-4: High-Purity Layered Perovskite for Advanced Material Science and Magnetic Research


Dipotassium tetrafluoronickelate(2-) (K₂NiF₄, CAS 13859-60-4) is an inorganic salt featuring octahedrally coordinated Ni(II) centers with Ni–F bond lengths of 2.006 Å [1]. It crystallizes in the tetragonal space group I4/mmm, adopting a Ruddlesden–Popper perovskite-like layered structure [2]. This green solid exhibits a density of 3.36 g/cm³ and remains thermally stable up to approximately 980°C [3]. K₂NiF₄ serves as the prototypical structural archetype for numerous functional oxide materials, including high-temperature cuprate superconductors, owing to its anisotropic layered arrangement [1].

Why Generic Nickel Sources Cannot Substitute for Dipotassium Tetrafluoronickelate(2-) in Targeted Applications


K₂NiF₄ is not a simple nickel salt; its layered perovskite structure imparts anisotropic physical properties and a defined two-dimensional antiferromagnetic ground state that are absent in common nickel halides (e.g., NiCl₂) or oxides (e.g., NiO). Substituting K₂NiF₄ with other nickel fluorides, such as the cubic K₂NiF₆, fails to replicate the Ruddlesden–Popper layered architecture required for epitaxial growth of oxide superconductors and solid-oxide fuel cell electrodes [1]. Furthermore, the magnetic dimensionality of K₂NiF₄ is strictly two-dimensional, yielding critical exponents (β = 0.14 ± 0.01) that diverge fundamentally from the three-dimensional antiferromagnetism of NiF₂ [2]. Consequently, K₂NiF₄ is irreplaceable for experiments targeting 2D magnetism, layered material templating, or the study of high-temperature superconducting analogs.

Quantitative Differentiation of Dipotassium Tetrafluoronickelate(2-) Against Closest Analogs: A Procurement-Ready Evidence Compilation


Crystal Lattice Parameters of K₂NiF₄ vs. NiF₂ and K₂NiF₆: Defining Phase Purity for Solid-State Synthesis

K₂NiF₄ adopts a unique tetragonal I4/mmm structure with precise lattice constants that distinguish it from the simpler nickel fluorides. This structural specificity is critical for researchers requiring a pure K₂NiF₄-type phase as a precursor for oxide superconductor synthesis or as a 2D magnetic model system [1]. In contrast, NiF₂ crystallizes in the rutile structure (P4₂/mnm) with markedly different cell dimensions, and K₂NiF₆ adopts a cubic lattice [2] [3].

X-ray diffraction Perovskite Crystallography

Magnetic Dimensionality: Quantified 2D Antiferromagnetic Behavior of K₂NiF₄ vs. 3D NiF₂

K₂NiF₄ is a canonical two-dimensional (2D) antiferromagnet, whereas NiF₂ exhibits three-dimensional (3D) magnetic ordering [1]. This distinction is quantified by the critical exponent β, which describes the temperature dependence of the sublattice magnetization near the Néel temperature. For single-crystal K₂NiF₄, β = 0.14 ± 0.01, a value consistent with 2D Ising model behavior and far from the 3D Heisenberg or Ising values observed in NiF₂ [2].

Magnetism Spintronics Quantum materials

Characteristic Spectroscopic Fingerprints for Identity and Purity Verification of K₂NiF₄

K₂NiF₄ exhibits a unique set of vibrational and electronic absorption features that serve as a definitive spectroscopic passport. These signatures allow for rapid confirmation of compound identity and purity, distinguishing it from other nickel fluorides or decomposition products [1].

IR spectroscopy Raman spectroscopy Quality control

Relative Acute Oral Toxicity: Nickel Fluoride Salts vs. Other Common Nickel Precursors

As a nickel fluoride salt, K₂NiF₄ falls within the higher acute oral toxicity category among nickel compounds. A comprehensive REACH-compliant study ranked the relative acute toxicity as: nickel fluoride, nickel sulfate, nickel chloride, nickel acetate > nickel sulfamate > nickel hydroxycarbonate > nickel dihydroxide ≫ nickel subsulfide, nickel oxides [1]. This ranking informs risk assessment and personal protective equipment (PPE) requirements during procurement and handling.

Toxicology REACH compliance Safety

Thermal Stability and Decomposition Pathway: K₂NiF₄ vs. NiCl₂ and Ni(acac)₂

K₂NiF₄ demonstrates high thermal resilience, melting at approximately 980°C and decomposing above 1000°C into NiF₂ and KF [1]. In contrast, anhydrous NiCl₂ sublimes at 973°C, and nickel(II) acetylacetonate decomposes at much lower temperatures (~230°C) [2]. This superior thermal robustness allows K₂NiF₄ to be used in solid-state syntheses and high-temperature flux growth without premature volatilization or decomposition.

Thermogravimetry High-temperature synthesis Decomposition

High-Impact Application Scenarios for Dipotassium Tetrafluoronickelate(2-) Based on Verified Differentiation Evidence


Templating and Epitaxial Growth of High-Temperature Superconducting Oxides

The layered perovskite structure of K₂NiF₄, with precisely defined lattice parameters (a=4.0130 Å, c=13.088 Å), serves as the archetypal template for the synthesis of Ruddlesden–Popper phase cuprate superconductors (e.g., La₂CuO₄) [1]. Its structural compatibility ensures minimal lattice mismatch during epitaxial deposition, which is critical for achieving high-quality thin films with optimal superconducting properties. The thermal stability of K₂NiF₄ up to ~980°C allows it to withstand the high-temperature annealing steps required in oxide thin-film fabrication [2].

Fundamental Studies of Two-Dimensional Quantum Magnetism and Spintronics

With a confirmed 2D antiferromagnetic ground state and a critical exponent β = 0.14 ± 0.01, K₂NiF₄ is a benchmark material for investigating low-dimensional spin dynamics, quantum phase transitions, and magnon transport [1]. Its well-isolated 2D layers minimize interplanar coupling, providing a clean experimental platform for testing theoretical models of 2D magnetism that are not accessible with 3D antiferromagnets like NiF₂ [2]. This makes it a preferred procurement choice for condensed matter physics laboratories specializing in quantum materials.

Quality Control and Reference Standard for Nickel Fluoride Analysis

The comprehensive spectroscopic database available for K₂NiF₄—including specific IR, Raman, UV-Vis, XPS, and EPR signatures—enables its use as a certified reference material for calibrating analytical instruments and verifying the composition of unknown nickel fluoride samples [1]. Its well-characterized crystal structure and purity profile (synthesis yields 85–92%) provide a reliable benchmark for method development in analytical chemistry and materials science.

High-Temperature Solid-State Synthesis of Complex Metal Fluorides

K₂NiF₄'s resistance to decomposition below 1000°C and its clean decomposition pathway to NiF₂ and KF make it an excellent precursor for high-temperature solid-state reactions aimed at producing new ternary or quaternary fluorides [1]. In contrast to NiCl₂, which sublimes readily at similar temperatures, K₂NiF₄ remains in the solid state, promoting intimate mixing and complete reaction in sealed tube syntheses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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